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Abstract
Dicaffeoylquinic acids (DCQAs) are a class of phenolic compounds synthesized by plants

that play a multifaceted and critical role in their defense against a variety of biotic and abiotic

stresses. As esters of caffeic acid and quinic acid, these specialized metabolites are integral

components of the phenylpropanoid pathway, a central hub in the production of defense-related

compounds. This technical guide provides an in-depth exploration of the biosynthesis, mode of

action, and regulation of DCQAs in plant defense mechanisms. It is designed to serve as a

comprehensive resource for researchers, scientists, and drug development professionals,

offering detailed experimental protocols, quantitative data summaries, and visual

representations of the complex signaling networks involved. The accumulation of DCQAs is

intricately regulated by a sophisticated interplay of signaling molecules, most notably jasmonic

acid (JA) and salicylic acid (SA), and is induced by various environmental cues, including

pathogen attack, herbivory, wounding, and UV radiation. This guide will delve into the direct

antimicrobial and anti-herbivore properties of DCQAs, their function as potent antioxidants, and

their role as precursors to other defense compounds. By providing a thorough understanding of

DCQA's function in plant immunity, this document aims to facilitate further research into its

potential applications in agriculture and medicine.
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Plants, being sessile organisms, have evolved a sophisticated and dynamic chemical arsenal

to defend themselves from a myriad of environmental threats. Among the vast array of

secondary metabolites, dicaffeoylquinic acids (DCQAs) have emerged as key players in plant

defense. These compounds are found across a wide range of plant species and their

production is often rapidly upregulated in response to stress.

The defensive capabilities of DCQAs are diverse. They exhibit direct toxicity and deterrence

against pathogens and herbivores, and also function as potent antioxidants, mitigating the

oxidative damage caused by both biotic and abiotic stressors. Furthermore, the biosynthesis of

DCQAs is tightly integrated with the plant's hormonal signaling network, allowing for a

coordinated and effective defense response.

This guide will provide a detailed examination of the current scientific understanding of DCQA's

role in plant defense, with a focus on providing practical and technical information for

researchers in the field.

Biosynthesis of Dicaffeoylquinic Acid
The production of DCQAs is a branch of the well-characterized phenylpropanoid pathway,

which is responsible for the synthesis of a wide variety of plant secondary metabolites,

including flavonoids, lignins, and other phenolic compounds. The biosynthesis begins with the

amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce

monocaffeoylquinic acids (CQAs), such as chlorogenic acid, which then serve as precursors for

the formation of DCQAs.

The key enzymes involved in this pathway include:

Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of phenylalanine to

cinnamic acid.

Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A.

Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT/HQT):

Transfers the hydroxycinnamoyl group to either shikimate or quinate, a critical step in the

formation of caffeoylquinic acids.
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The conversion of monocaffeoylquinic acids to dicaffeoylquinic acids is thought to be

catalyzed by specific acyltransferases, although the exact enzymes are still under investigation

in many plant species.

// Nodes for compounds Phenylalanine [fillcolor="#FBBC05"]; Cinnamic_Acid

[fillcolor="#FBBC05"]; p_Coumaric_Acid [fillcolor="#FBBC05"]; p_Coumaroyl_CoA

[fillcolor="#FBBC05"]; Chlorogenic_Acid [label="Chlorogenic Acid\n(5-O-caffeoylquinic acid)",

fillcolor="#EA4335"]; Dicaffeoylquinic_Acids [label="Dicaffeoylquinic Acids\n(e.g., 3,5-DCQA,

4,5-DCQA)", fillcolor="#EA4335"];

// Nodes for enzymes PAL [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; C4H

[shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4CL" [shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; HQT [label="HQT/HCT", shape=ellipse,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acyltransferase [shape=ellipse, fillcolor="#4285F4",

fontcolor="#FFFFFF"];

// Edges representing the pathway Phenylalanine -> Cinnamic_Acid [label=" PAL"];

Cinnamic_Acid -> p_Coumaric_Acid [label=" C4H"]; p_Coumaric_Acid -> p_Coumaroyl_CoA

[label=" 4CL"]; p_Coumaroyl_CoA -> Chlorogenic_Acid [label=" HQT/HCT"]; Chlorogenic_Acid

-> Dicaffeoylquinic_Acids [label=" Acyltransferase"]; }

Caption: Biosynthesis pathway of dicaffeoylquinic acids.

Regulation of DCQA Biosynthesis by Defense
Signaling Pathways
The synthesis of DCQAs is not constitutive but is instead tightly regulated by the plant's

defense signaling network. The phytohormones jasmonic acid (JA) and salicylic acid (SA) are

the master regulators of plant immunity, and their signaling pathways play a crucial role in

inducing the expression of genes involved in DCQA biosynthesis.

Jasmonic Acid (JA) Signaling
The JA signaling pathway is primarily activated in response to wounding, herbivore attack, and

necrotrophic pathogens. Upon perception of these threats, a signaling cascade is initiated,

leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This de-

repression allows for the activation of transcription factors, such as MYC2, which in turn bind to
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the promoter regions of genes encoding enzymes of the phenylpropanoid pathway, including

PAL, C4H, 4CL, and HQT/HCT, leading to an increased production of DCQAs.

// Nodes Wounding_Herbivory [label="Wounding / Herbivore Attack", shape=ellipse,

fillcolor="#FBBC05"]; JA_Biosynthesis [label="JA Biosynthesis", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; JA_Ile [label="JA-Ile", shape=diamond, fillcolor="#34A853",

fontcolor="#FFFFFF"]; COI1 [label="SCF(COI1)", shape=box, style=rounded,

fillcolor="#EA4335", fontcolor="#FFFFFF"]; JAZ [label="JAZ Repressor", shape=box,

style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; MYC2

[label="MYC2\n(Transcription Factor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Phenylpropanoid_Genes [label="Phenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)",

fillcolor="#FBBC05"]; DCQA_Biosynthesis [label="DCQA Biosynthesis", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Defense_Response [label="Defense Response", shape=ellipse,

fillcolor="#FBBC05"];

// Edges Wounding_Herbivory -> JA_Biosynthesis; JA_Biosynthesis -> JA_Ile; JA_Ile -> COI1;

COI1 -> JAZ [label="Degradation"]; JAZ -> MYC2 [arrowhead=tee, label="Represses"]; MYC2 -

> Phenylpropanoid_Genes [label="Activates"]; Phenylpropanoid_Genes ->

DCQA_Biosynthesis; DCQA_Biosynthesis -> Defense_Response; }

Caption: Jasmonic acid signaling pathway inducing DCQA biosynthesis.

Salicylic Acid (SA) Signaling
The SA signaling pathway is typically activated in response to biotrophic and hemibiotrophic

pathogens. Accumulation of SA triggers the activation of the master regulator NPR1

(NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). Activated NPR1 translocates

to the nucleus and interacts with TGA transcription factors to induce the expression of a large

suite of defense-related genes, including those of the phenylpropanoid pathway, thereby

contributing to DCQA accumulation.

// Nodes Pathogen_Attack [label="Pathogen Attack", shape=ellipse, fillcolor="#FBBC05"];

SA_Biosynthesis [label="SA Biosynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SA

[label="Salicylic Acid", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; NPR1

[label="NPR1", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TGA

[label="TGA\n(Transcription Factor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Phenylpropanoid_Genes [label="Phenylpropanoid Pathway Genes\n(PAL, C4H, 4CL, HQT)",
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fillcolor="#FBBC05"]; DCQA_Biosynthesis [label="DCQA Biosynthesis", fillcolor="#34A853",

fontcolor="#FFFFFF"]; Systemic_Acquired_Resistance [label="Systemic Acquired Resistance

(SAR)", shape=ellipse, fillcolor="#FBBC05"];

// Edges Pathogen_Attack -> SA_Biosynthesis; SA_Biosynthesis -> SA; SA -> NPR1

[label="Activates"]; NPR1 -> TGA [label="Interacts with"]; TGA -> Phenylpropanoid_Genes

[label="Activates"]; Phenylpropanoid_Genes -> DCQA_Biosynthesis; DCQA_Biosynthesis ->

Systemic_Acquired_Resistance; }

Caption: Salicylic acid signaling pathway inducing DCQA biosynthesis.

Crosstalk between JA and SA Signaling
The interaction between the JA and SA signaling pathways is complex and often antagonistic.

This crosstalk allows the plant to fine-tune its defense response to the specific type of attacker.

In some cases, activation of the SA pathway can suppress JA-mediated responses, and vice

versa. However, synergistic interactions have also been observed. The balance between these

two pathways is critical in determining the final concentration of DCQAs and the overall

defense status of the plant.

Abiotic Stress Induction
In addition to biotic threats, abiotic stressors such as UV radiation can also induce the

biosynthesis of DCQAs. UV-C exposure, in particular, has been shown to consistently increase

the levels of dicaffeoylquinic acids in various plant species.[1][2] This response is believed to

be a protective mechanism, as DCQAs can absorb UV radiation and scavenge the reactive

oxygen species (ROS) generated by UV stress. The signaling pathway for UV-C induced

DCQA biosynthesis involves the activation of key phenylpropanoid pathway genes.

// Nodes UV_C [label="UV-C Radiation", shape=ellipse, fillcolor="#FBBC05"]; ROS

[label="Reactive Oxygen Species (ROS)", shape=diamond, fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Signaling_Cascade [label="Signaling Cascade", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors", shape=cds,

fillcolor="#4285F4", fontcolor="#FFFFFF"]; Phenylpropanoid_Genes [label="Phenylpropanoid

Pathway Genes\n(PAL, C4H, 4CL, HQT)", fillcolor="#FBBC05"]; DCQA_Biosynthesis

[label="DCQA Biosynthesis", fillcolor="#34A853", fontcolor="#FFFFFF"]; UV_Protection

[label="UV Protection & Tolerance", shape=ellipse, fillcolor="#FBBC05"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 15 Tech Support

https://www.benchchem.com/product/b15575637?utm_src=pdf-body
https://www.frontiersin.org/journals/plant-science/articles/10.3389/fpls.2025.1571825/epub
https://pmc.ncbi.nlm.nih.gov/articles/PMC10022484/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Edges UV_C -> ROS; ROS -> Signaling_Cascade; Signaling_Cascade ->

Transcription_Factors; Transcription_Factors -> Phenylpropanoid_Genes

[label="Upregulation"]; Phenylpropanoid_Genes -> DCQA_Biosynthesis; DCQA_Biosynthesis -

> UV_Protection; }

Caption: UV-C stress-induced biosynthesis of dicaffeoylquinic acids.

Data Presentation: Quantitative Effects of
Dicaffeoylquinic Acid
The following tables summarize the quantitative data on the induction and biological activities

of various DCQA isomers in a plant defense context.

Table 1: Induction of Dicaffeoylquinic Acid in Response to Stress

Plant Species Stressor
DCQA
Isomer(s)

Fold Increase /
Concentration

Reference

Globe Artichoke

(Cynara

cardunculus var.

scolymus)

UV-C Radiation

(24h)
Total DCQAs ~2-3 fold [1][2]

Chicory Roots

(Cichorium

intybus)

Wounding and

Drying (71h)
Total DCQAs 2.3-fold

Table 2: Antimicrobial Activity of Dicaffeoylquinic Acid Isomers
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DCQA Isomer Pathogen Activity Metric Value Reference

3,5-diCQA Bacillus shigae IC50

Highest inhibitory

activity among

tested diCQAs

[1]

4,5-diCQA Bacillus shigae IC50
Intermediate

inhibitory activity
[1]

3,4-diCQA Bacillus shigae IC50

Lowest inhibitory

activity among

tested diCQAs

[1]

3,5-diCQA

Aspergillus

fumigatus

(biofilm)

Sub-MIC for

dispersal

256 to 1024

mg/L
[3]

4',5'-ODCQA
Gram-positive

bacteria

Pump Inhibitory

Activity
- [4]

Table 3: Anti-herbivore Activity of Dicaffeoylquinic Acid

DCQA Isomer Herbivore Activity Metric Value Reference

3,5-diCQ
Myzus persicae

(aphid)

Resistance Ratio

(RR)
Low (3.59) [5]

Caffeic acid

(precursor)
Spodoptera litura LC50 385.19 ppm [6]

Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and functional

analysis of dicaffeoylquinic acids in plant tissues.

Extraction of Dicaffeoylquinic Acids from Plant Material
Objective: To extract DCQAs from plant tissue for subsequent analysis.
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Materials:

Fresh or freeze-dried plant material

Liquid nitrogen

80% Methanol (HPLC grade)

Mortar and pestle or grinder

Centrifuge tubes (e.g., 1.5 mL or 15 mL)

Vortex mixer

Ultrasonic bath

Centrifuge

Syringe filters (0.22 µm or 0.45 µm)

Procedure:

Weigh a precise amount of fresh or freeze-dried plant material (e.g., 100 mg).

If using fresh tissue, immediately freeze it in liquid nitrogen.

Grind the frozen or freeze-dried tissue to a fine powder using a pre-chilled mortar and pestle

or a grinder.

Transfer the powdered tissue to a centrifuge tube.

Add 80% methanol to the tube at a ratio of 1:10 (w/v) (e.g., 1 mL for 100 mg of tissue).

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

Centrifuge the extract at 13,000 rpm for 10 minutes to pellet the solid debris.
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Carefully collect the supernatant, which contains the extracted DCQAs.

Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.

The extract is now ready for HPLC or LC-MS analysis.

1. Weigh Plant Material

2. Grind in Liquid Nitrogen

3. Add 80% Methanol

4. Vortex & Sonicate

5. Centrifuge

6. Collect Supernatant

7. Filter

Ready for Analysis
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Click to download full resolution via product page

Caption: Workflow for the extraction of dicaffeoylquinic acids.

Quantification of Dicaffeoylquinic Acids by HPLC-DAD
Objective: To separate and quantify DCQA isomers in a plant extract.

Instrumentation and Materials:

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector

(DAD)

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

Mobile Phase A: 0.1% Formic acid in water (HPLC grade)

Mobile Phase B: Acetonitrile (HPLC grade)

Certified reference standards of DCQA isomers (e.g., 3,5-DCQA, 4,5-DCQA)

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30°C

Detection Wavelength: 325 nm

Gradient Elution Program:

0-5 min: 10% B

5-35 min: 10-40% B

35-40 min: 40-100% B

40-45 min: 100% B
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45-50 min: 100-10% B

50-60 min: 10% B (re-equilibration)

Procedure:

Standard Preparation: Prepare a stock solution of each DCQA isomer standard in methanol.

From the stock solutions, prepare a series of calibration standards of known concentrations.

Calibration Curve: Inject each calibration standard into the HPLC system and record the

peak area at 325 nm. Plot a calibration curve of peak area versus concentration for each

isomer.

Sample Analysis: Inject the filtered plant extract into the HPLC system.

Quantification: Identify the DCQA peaks in the sample chromatogram by comparing their

retention times with those of the standards. Quantify the concentration of each DCQA isomer

in the sample by using the peak area and the corresponding calibration curve.

In Vitro Antifungal Bioassay
Objective: To determine the minimum inhibitory concentration (MIC) of DCQA against a plant

pathogenic fungus.

Materials:

Pure DCQA compound

Fungal pathogen of interest (e.g., Fusarium oxysporum)

Potato Dextrose Broth (PDB) or other suitable liquid medium

96-well microtiter plates

Spectrophotometer (plate reader)

Fungal spore suspension (adjusted to a specific concentration, e.g., 1 x 10^5 spores/mL)

Procedure:
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Prepare a stock solution of DCQA in a suitable solvent (e.g., DMSO).

In a 96-well plate, perform serial dilutions of the DCQA stock solution in PDB to achieve a

range of final concentrations.

Add the fungal spore suspension to each well.

Include positive (fungicide) and negative (no DCQA) controls.

Incubate the plate at the optimal growth temperature for the fungus (e.g., 25°C) for a

specified period (e.g., 48-72 hours).

Determine the MIC by visually inspecting for fungal growth or by measuring the optical

density at a specific wavelength (e.g., 600 nm) using a plate reader. The MIC is the lowest

concentration of DCQA that completely inhibits visible fungal growth.

Insect Antifeedant Bioassay (Leaf Disc Choice Test)
Objective: To assess the feeding deterrent activity of DCQA against a chewing insect herbivore.

Materials:

Pure DCQA compound

Leaf discs from a host plant

Insect herbivore of interest (e.g., Spodoptera litura larvae)

Petri dishes

Filter paper

Procedure:

Prepare solutions of DCQA at various concentrations in a suitable solvent (e.g., ethanol).

Apply a known volume of each DCQA solution evenly to one half of a leaf disc. Apply only

the solvent to the other half as a control.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Allow the solvent to evaporate completely.

Place the treated and control half-discs in a Petri dish lined with moist filter paper.

Introduce a single insect larva into the center of the Petri dish.

After a set period (e.g., 24 hours), measure the area of the leaf disc consumed from both the

treated and control halves.

Calculate a feeding deterrence index (FDI) using the formula: FDI (%) = [(C - T) / (C + T)] x

100, where C is the area consumed from the control half and T is the area consumed from

the treated half.

Conclusion
Dicaffeoylquinic acids are undeniably central to the chemical defense strategies of many

plants. Their biosynthesis, tightly regulated by the intricate network of JA and SA signaling

pathways, allows for a rapid and robust response to a wide array of biotic and abiotic threats.

The quantitative data and experimental protocols presented in this guide underscore the

significant role of DCQAs as direct antimicrobial and anti-herbivore agents, as well as their

function in mitigating oxidative stress.

For researchers, scientists, and drug development professionals, a thorough understanding of

the biology of DCQAs opens up numerous avenues for exploration. In agriculture, harnessing

the power of DCQAs could lead to the development of novel, environmentally friendly

strategies for crop protection, either through the breeding of crops with enhanced DCQA

production or the application of DCQA-based biopesticides. In the pharmaceutical realm, the

potent antioxidant and anti-inflammatory properties of DCQAs make them promising

candidates for the development of new therapeutic agents.

The continued investigation into the complex regulatory networks governing DCQA

biosynthesis and the full spectrum of their biological activities will undoubtedly yield further

insights into the fascinating world of plant chemical ecology and provide new opportunities for

innovation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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